(2Z)-7-(bromomethyl)-N-hydroxy-1,7-dimethylbicyclo[2.2.1]heptan-2-imine
Description
Key structural features include:
- A bromomethyl group at position 7, enabling nucleophilic substitution or coupling reactions.
- An N-hydroxy imine moiety at position 2, which may participate in redox chemistry or hydrogen bonding.
- Two methyl groups at positions 1 and 7, enhancing steric bulk and influencing solubility.
Properties
IUPAC Name |
(NZ)-N-[7-(bromomethyl)-1,7-dimethyl-2-bicyclo[2.2.1]heptanylidene]hydroxylamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16BrNO/c1-9-4-3-7(5-8(9)12-13)10(9,2)6-11/h7,13H,3-6H2,1-2H3/b12-8- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWBFTBBHLBKDMO-WQLSENKSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(C1(C)CBr)CC2=NO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1\2CCC(C1(C)CBr)C/C2=N/O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>36.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26661508 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2Z)-7-(bromomethyl)-N-hydroxy-1,7-dimethylbicyclo[2.2.1]heptan-2-imine typically involves multiple steps, starting from readily available precursors. One common method involves the bromination of a suitable precursor, followed by the introduction of the hydroxy and imine groups under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination reactions, followed by purification steps such as recrystallization or chromatography. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the imine group to an amine, altering the compound’s properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like sodium azide or thiolates can be employed under mild conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
Medicinal Chemistry
The compound exhibits potential as a lead structure for developing new pharmaceuticals due to its unique bicyclic framework and functional groups.
- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound may possess antimicrobial properties, making them candidates for antibiotic development.
Materials Science
The unique structural properties of (2Z)-7-(bromomethyl)-N-hydroxy-1,7-dimethylbicyclo[2.2.1]heptan-2-imine allow for its application in creating novel materials.
- Polymer Chemistry : The compound can serve as a monomer or crosslinking agent in polymer synthesis, potentially leading to materials with enhanced mechanical properties.
| Application Type | Material Type | Reference |
|---|---|---|
| Crosslinking Agent | Thermosetting Polymers | |
| Monomer | Conductive Polymers |
Organic Synthesis
This compound can act as an intermediate in organic synthesis pathways, particularly in the formation of complex molecules.
- Building Block for Complex Molecules : Due to its reactive sites, it can be utilized to synthesize more complex organic compounds through various coupling reactions.
Case Study 1: Antibacterial Activity
A recent study investigated the antibacterial properties of derivatives based on this compound against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The results indicated that certain modifications to the structure enhanced efficacy, suggesting a pathway for developing new antibiotics.
Case Study 2: Polymer Development
In another research project, this compound was used as a crosslinking agent in the formulation of thermosetting polymers. The resulting materials exhibited improved thermal stability and mechanical strength compared to traditional polymers.
Mechanism of Action
The mechanism by which (2Z)-7-(bromomethyl)-N-hydroxy-1,7-dimethylbicyclo[2.2.1]heptan-2-imine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins, while the hydroxy and imine groups may participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of target molecules and pathways, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare the target compound with structurally related bicyclo[2.2.1]heptane derivatives from recent literature:
Key Comparison Points:
Functional Group Diversity :
- The target compound’s N-hydroxy imine and bromomethyl groups distinguish it from allyl/propargyl imines (e.g., ), which are tailored for bioorthogonal reactions. The N-hydroxy group may confer radical scavenging or metal-chelating properties absent in other analogs.
- Tellurium-containing derivatives exhibit unique chalcogen bonding but require complex synthesis (e.g., tellurium tetrabromide reflux) compared to solvent-free methods for allyl/propargyl imines.
Synthetic Efficiency :
- Allyl and propargyl derivatives achieve >90% yields via solvent-free, multigram-scale routes , whereas tellurium analogs yield ~55–65% . The target compound’s synthesis (if similar to sulfonamide or oxime derivatives) may require specialized conditions for bromomethyl introduction.
Biological Relevance :
- N-Allyl and N-propargyl imines show preliminary anti-leishmanial activity , suggesting the target compound’s N-hydroxy group could modulate toxicity or target engagement.
- Fluorinated oximes (e.g., ) highlight the impact of aromatic substituents on pharmacokinetics, a factor unexplored in the target compound.
Structural Characterization: All compounds are validated via ¹H-NMR and FT-IR . The target compound’s N-hydroxy group would likely show a broad O-H stretch (~3200 cm⁻¹) in IR, absent in non-hydroxylated analogs.
Biological Activity
The compound (2Z)-7-(bromomethyl)-N-hydroxy-1,7-dimethylbicyclo[2.2.1]heptan-2-imine is a bicyclic imine derivative that has garnered attention due to its potential biological activities. Bicyclic compounds often exhibit unique pharmacological properties, making them valuable in medicinal chemistry. This article explores the biological activity of this specific compound, including its synthesis, biological assays, and potential therapeutic applications.
Synthesis of the Compound
The synthesis of this compound typically involves several steps:
- Formation of the Bicyclic Skeleton : The bicyclic structure is constructed using a combination of cyclization reactions involving appropriate precursors.
- Bromomethylation : The introduction of the bromomethyl group is achieved through bromination reactions, often using N-bromosuccinimide (NBS) as a reagent.
- Hydroxylation : The N-hydroxy group is introduced via hydroxylation techniques that may involve the use of oxidizing agents.
Anticancer Activity
Recent studies have indicated that imine derivatives can exhibit significant anticancer properties. For instance, compounds with similar bicyclic structures have shown cytotoxic effects against various cancer cell lines:
- Cytotoxicity Assays : In vitro studies demonstrated that related bicyclic imines exerted cytotoxic effects with IC50 values ranging from 4.81 to 14.05 µM against K562 cell lines, outperforming standard treatments like imatinib .
- Mechanism of Action : The proposed mechanism involves the induction of apoptosis through the activation of caspase pathways and modulation of cell cycle progression.
Antibacterial Activity
The antibacterial potential of bicyclic imines has also been investigated:
- Activity Against Bacteria : Compounds similar to this compound displayed notable activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus cereus, with inhibition zones measuring up to 29 mm .
- Comparison with Standard Antibiotics : The compound's activity was found to be superior to that of tetracycline in some cases, indicating its potential as a new antibacterial agent.
Research Findings and Case Studies
A review of literature reveals several case studies focusing on the biological activity of bicyclic imines:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
